Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester

Description

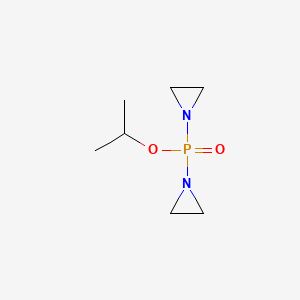

Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester (CAS RN 2486-93-3) is an organophosphorus compound characterized by a phosphinic acid core substituted with two aziridinyl groups and a 1-methylethyl (isopropyl) ester. Its molecular formula is C₈H₁₇N₂O₂P, with a molecular weight of 204.10 g/mol . Key synonyms include:

- Bis(1-aziridinyl)phosphinic acid butyl ester

- Butyl bis(1-aziridinyl) phosphinate

- O-Isopropyl S-2-diisopropylaminoethyl isopropylphosphonothiolate (related compound) .

The compound’s structure features aziridinyl groups (three-membered nitrogen-containing rings) known for high reactivity due to ring strain, making it useful in polymerization and cross-linking applications. Physical properties include a logP of 1.42 (indicating moderate lipophilicity), a flash point of 115.9°C, and a density of 1.2 g/cm³ .

Properties

CAS No. |

35996-72-6 |

|---|---|

Molecular Formula |

C7H15N2O2P |

Molecular Weight |

190.18 g/mol |

IUPAC Name |

1-[aziridin-1-yl(propan-2-yloxy)phosphoryl]aziridine |

InChI |

InChI=1S/C7H15N2O2P/c1-7(2)11-12(10,8-3-4-8)9-5-6-9/h7H,3-6H2,1-2H3 |

InChI Key |

LSHNBTIIPPKGFE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(N1CC1)N2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester typically involves the reaction of aziridine with phosphinic acid derivatives. One common method is the nucleophilic ring-opening reaction of aziridines, which can be catalyzed by various Lewis acids or protic acids . The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The aziridine rings can be opened by nucleophiles, leading to the formation of various substituted products.

Oxidation and Reduction: The compound can undergo oxidation to form phosphine oxides or reduction to yield phosphines.

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of catalysts such as Lewis acids (e.g., BF3) or protic acids (e.g., HCl) to facilitate the ring-opening of aziridines .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with amines can yield amino-phosphinic acid derivatives, while reaction with alcohols can produce hydroxy-phosphinic acid derivatives .

Scientific Research Applications

Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester primarily involves the ring-opening of its aziridine groups. This ring strain makes the aziridine rings highly reactive, allowing them to interact with various nucleophiles. The molecular targets and pathways involved depend on the specific application, but generally, the compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules or other substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aziridinyl-Phosphorus Compounds

(a) Ethyl Bis(aziridin-1-yl)phosphinate (CAS 469-35-2)

- Molecular Formula : C₆H₁₂N₂O₂P

- Molecular Weight : 190.13 g/mol

- Key Differences : The ethyl ester group replaces the isopropyl ester, reducing steric bulk. This may enhance solubility in polar solvents but decrease thermal stability compared to the isopropyl analog .

(b) Propan-2-yl Bis(aziridin-1-yl)phosphinate (CAS 35996-72-6)

- Molecular Formula : C₇H₁₄N₂O₂P

- Molecular Weight : 204.10 g/mol

- Key Differences: Structurally identical to the target compound but with a propan-2-yl (isopropyl) ester.

(c) Tris(1-(2-methyl)aziridinyl)phosphine Oxide (CAS 57-39-6)

Phosphonic and Phosphinic Acid Esters

(a) Phosphonic Acid, Bis(1-methylethyl) Ester (CAS 1809-20-7)

- Molecular Formula : C₆H₁₅O₃P

- Molecular Weight : 166.16 g/mol

- Key Differences : Lacks aziridinyl groups, replacing them with isopropyl ester moieties. This results in lower reactivity and reduced utility in polymer chemistry but improved stability in aqueous environments .

(b) Ethyl Isopropylphosphonate (CAS 4546-12-7)

- Molecular Formula : C₅H₁₃O₃P

- Molecular Weight : 164.13 g/mol

- Used primarily as a solvent or ligand rather than a reactive monomer .

Carbamic Acid Derivatives with Aziridinyl Groups

- Carbamic Acid, (Bis(1-aziridinyl)phosphinyl)-, Ethyl Ester

- Molecular Formula : C₇H₁₄N₃O₂P

- Key Differences : Incorporates a carbamate group, introducing additional hydrogen-bonding sites. This enhances adhesion properties in coatings but reduces thermal stability compared to the target compound .

Biological Activity

Phosphinic acid derivatives, particularly those containing aziridine rings, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Phosphinic acid, bis(1-aziridinyl)-, 1-methylethyl ester , exploring its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

Chemical Formula: C14H20N4O4P

Molecular Weight: 370.28 g/mol

CAS Number: 1809-20-7

The compound features two aziridine moieties which are known for their ability to interact with biological molecules, potentially leading to various therapeutic effects.

Research indicates that phosphinic acid derivatives can exert their biological effects through several mechanisms:

- Cell Cycle Disruption: Compounds containing aziridine rings have shown the ability to arrest the cell cycle, particularly in the S phase. This is crucial for cancer treatment as it can inhibit the proliferation of cancer cells .

- Reactive Oxygen Species (ROS) Induction: Some studies have reported that these compounds can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cell lines such as HeLa and Ishikawa .

- Membrane Disruption: At high concentrations, aziridine derivatives may disrupt cellular membranes, further contributing to their cytotoxic effects .

Anticancer Activity

Several studies have assessed the anticancer properties of phosphinic acid derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Bis(1-aziridinyl)-phosphinic acid | HeLa | 25 | Cell cycle arrest in S phase |

| Bis(1-aziridinyl)-phosphinic acid | Ishikawa | 30 | Induction of ROS |

| Bis(1-aziridinyl)-phosphinic acid | L929 (non-cancerous) | >100 | Moderate toxicity |

The above data highlights the selective toxicity of phosphinic acid derivatives towards cancer cells while exhibiting relatively lower toxicity towards non-cancerous cells.

Case Studies

- Study on Aziridine Derivatives : A study demonstrated that aziridine phosphine oxides exhibited significant antiproliferative activity against various cancer cell lines. The compounds were found to induce cell cycle arrest and apoptosis through ROS generation and membrane disruption .

- Antitumor Efficacy in Animal Models : Research involving murine models indicated that aziridinyl quinones derived from phosphinic acid showed substantial activity against transplanted tumors. The therapeutic ratio was reported to be around 4, indicating a favorable balance between efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.